

The Bioavailability of Calcium L-Lactate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium L-lactate hydrate*

Cat. No.: *B1469535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of **calcium L-lactate hydrate**, a widely utilized calcium salt in pharmaceutical and nutraceutical applications. This document synthesizes key data on its solubility, absorption kinetics, and comparative bioavailability, offering detailed experimental protocols and visual representations of the underlying physiological and methodological frameworks.

Introduction to Calcium L-Lactate Hydrate

Calcium L-lactate hydrate ($C_6H_{10}CaO_6 \cdot nH_2O$) is an organic calcium salt recognized for its high solubility and bioavailability.^{[1][2]} Commercially, it is produced through the reaction of lactic acid with calcium carbonate or calcium hydroxide.^[3] Its favorable characteristics, including a neutral taste and the ability to be absorbed at various pH levels, make it a preferred choice for calcium supplementation and food fortification.^{[3][4]} Unlike some other calcium salts, it does not typically need to be taken with food to facilitate absorption.^[3]

Mechanisms of Intestinal Calcium Absorption

The intestinal absorption of calcium is a complex process mediated by two primary pathways: the transcellular and paracellular routes. The prevalence of each pathway is largely dependent on the luminal calcium concentration.

- Transcellular Pathway: This is an active, saturable transport process that predominates when dietary calcium intake is low.[5][6] It primarily occurs in the duodenum and upper jejunum and involves three key steps:
 - Apical Entry: Calcium ions (Ca^{2+}) enter the enterocyte through the transient receptor potential vanilloid type 6 (TRPV6) channel on the brush border membrane.
 - Intracellular Diffusion: Once inside the cell, calcium is buffered and transported by the calcium-binding protein, calbindin-D9k (CaBP). This prevents a sharp rise in intracellular free calcium and facilitates its movement to the basolateral membrane.[5][7]
 - Basolateral Extrusion: Calcium is actively extruded from the enterocyte into the bloodstream by the plasma membrane Ca^{2+} -ATPase (PMCA1b).

The synthesis of both TRPV6 and calbindin is highly dependent on vitamin D ($1,25(\text{OH})_2\text{D}_3$).
[5]

- Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium to move between the tight junctions of adjacent enterocytes down its concentration gradient.[8] This pathway becomes the dominant route of absorption when calcium intake is high.[5]

The high solubility of calcium L-lactate ensures a ready supply of dissociated calcium ions in the intestinal lumen, making them available for absorption through both of these pathways.[9]
[10]

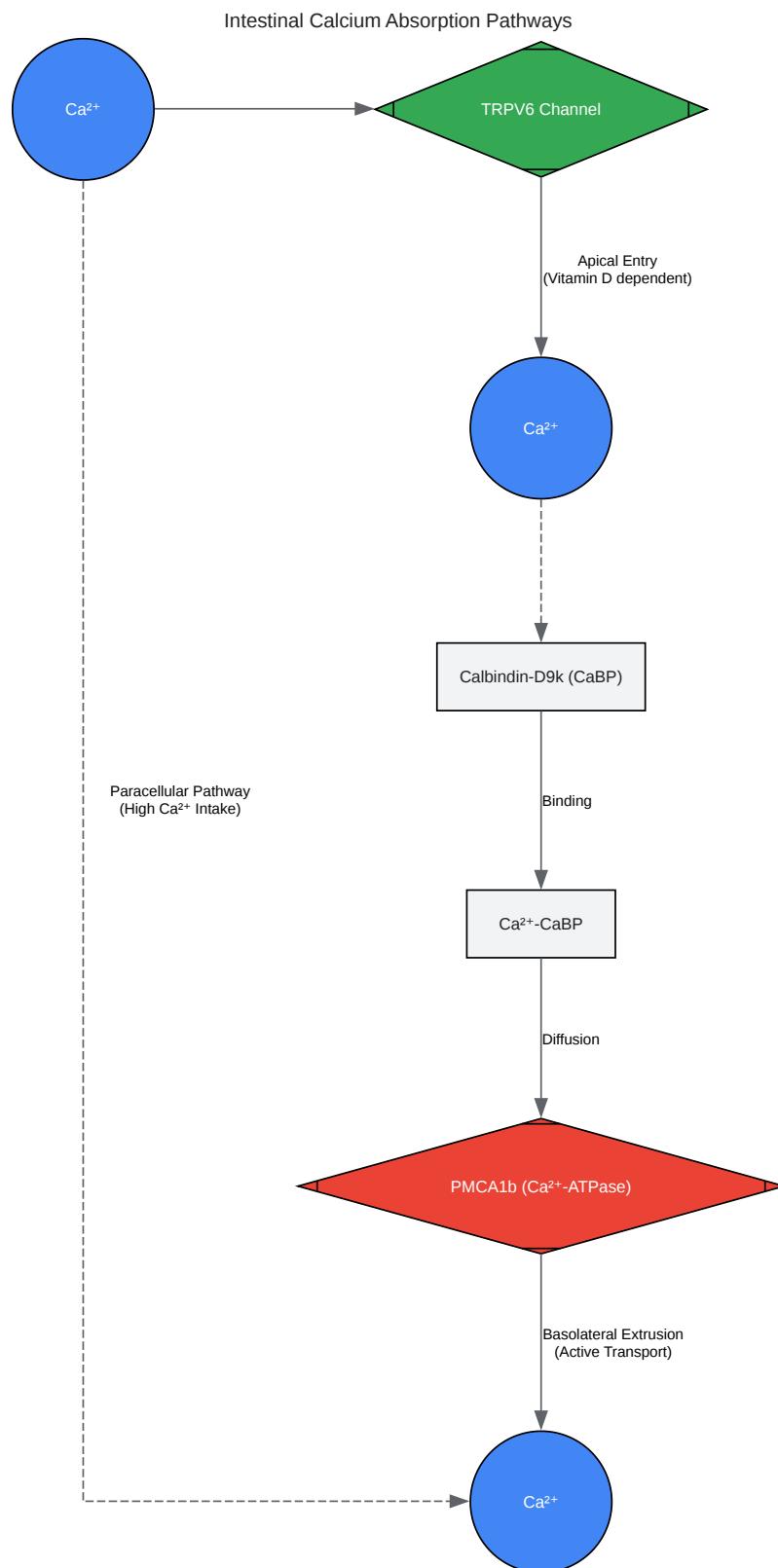
[Click to download full resolution via product page](#)

Fig. 1: Intestinal Calcium Absorption Pathways

Quantitative Data on Bioavailability and Solubility

The bioavailability of calcium from **Calcium L-lactate hydrate** has been assessed in various studies, often in comparison to other calcium salts. Its high water solubility is a key determinant of its excellent absorption profile.

Table 1: Solubility of Calcium L-Lactate and Other Calcium Salts

Calcium Salt	Solubility in Water (g/100 mL at 25°C)	Solubility Product (K _{sp}) at 25°C, 1.0 M NaCl	Reference(s)
Calcium L-Lactate	6.7 - 7.9	$(5.8 \pm 0.2) \times 10^{-3} \text{ mol}^3 \text{ L}^{-3}$	[3][9][11]
Calcium Gluconate	~3.0	$(7.1 \pm 0.2) \times 10^{-4} \text{ mol}^3 \text{ L}^{-3}$	[11][12]
Calcium Citrate	~0.085	-	[9]
Calcium Carbonate	~0.0014	-	[12]

Table 2: Comparative Pharmacokinetic Parameters of Calcium Salts

Calcium Salt	Animal Model	Dose (Elemental Ca)	C _{max} (μg/mL)	T _{max} (min)	Absolute Bioavailability (%)	Reference(s)
Calcium L-Lactate	Male ddY Mice	150 mg/kg	98.2	30	8.9	[13]
Calcium Acetate	Male ddY Mice	150 mg/kg	-	-	8.6	[13]
Calcium Chloride	Male ddY Mice	150 mg/kg	-	-	5.7	[13]
Calcium Ascorbate	Male ddY Mice	150 mg/kg	-	-	14.8	[13]

Calcium Salt	Study Population	Dose (Elemental Ca)	Net Absorption (%)	Key Finding	Reference(s)
Calcium Lactate	Healthy Adults (n=38)	900 mg	-	Faster absorption rate than Calcium Carbonate	[4]
Calcium Carbonate	Healthy Adults (n=38)	900 mg	-	Slower absorption rate	[4]
Calcium Lactate	Healthy Adults (n=8)	500 mg	32 ± 4	No significant difference among salts	[14]
Calcium Carbonate	Healthy Adults (n=8)	500 mg	39 ± 3	No significant difference among salts	[14]
Calcium Citrate	Healthy Adults (n=8)	500 mg	30 ± 3	No significant difference among salts	[14]
Calcium Gluconate	Healthy Adults (n=8)	500 mg	27 ± 3	No significant difference among salts	[14]

Experimental Protocols

Assessing calcium bioavailability requires a combination of in vivo and in vitro methodologies. Below are detailed protocols representative of those used in the field.

In Vivo Bioavailability Study in a Rat Model

This protocol is based on methodologies used to compare the bioavailability of different calcium salts in rats.

- Animal Model: Male Wistar rats (weanling, ~50-60g) are used. They are housed individually in metabolic cages that allow for the separate collection of urine and feces.
- Acclimatization: Animals are acclimatized for one week on a standard rodent chow.
- Induction of Vitamin D Deficiency (Optional): To study absorption under deficient conditions, rats are fed a vitamin D-deficient diet for 4-6 weeks in a UV-light-free environment.
- Experimental Diets:
 - A control, calcium-adequate diet (e.g., 0.5% Ca) is formulated based on AIN-93G guidelines.
 - Test diets are formulated to contain a specific level of elemental calcium (e.g., 0.5%) supplied by **Calcium L-lactate hydrate**. Other diets with different calcium salts (e.g., calcium carbonate, calcium citrate) are used for comparison.
- Experimental Period: Rats are fed their respective experimental diets for a period of 4 weeks. Food and deionized water are provided ad libitum.
- Sample Collection:
 - Blood: Blood samples are collected weekly via tail vein or at the end of the study via cardiac puncture under anesthesia. Serum is separated by centrifugation.
 - Urine and Feces: 24-hour urine and feces are collected during the final week of the study for balance studies.
 - Bone: At the end of the study, femurs and tibias are excised for bone mineral density and calcium content analysis.
- Analytical Procedures:
 - Serum Analysis: Serum is analyzed for total calcium, ionized calcium, phosphorus, and alkaline phosphatase activity using automated clinical chemistry analyzers or specific assay kits.

- Calcium Quantification: Calcium content in diets, feces, and bone (after ashing) is determined by Atomic Absorption Spectrophotometry (AAS).
- Bioavailability Calculation: Apparent calcium absorption is calculated as: $(\text{Ca intake} - \text{Fecal Ca excretion}) / \text{Ca intake} * 100$. Bone calcium content and density serve as long-term indicators of bioavailability.

Workflow for In Vivo Rat Bioavailability Study

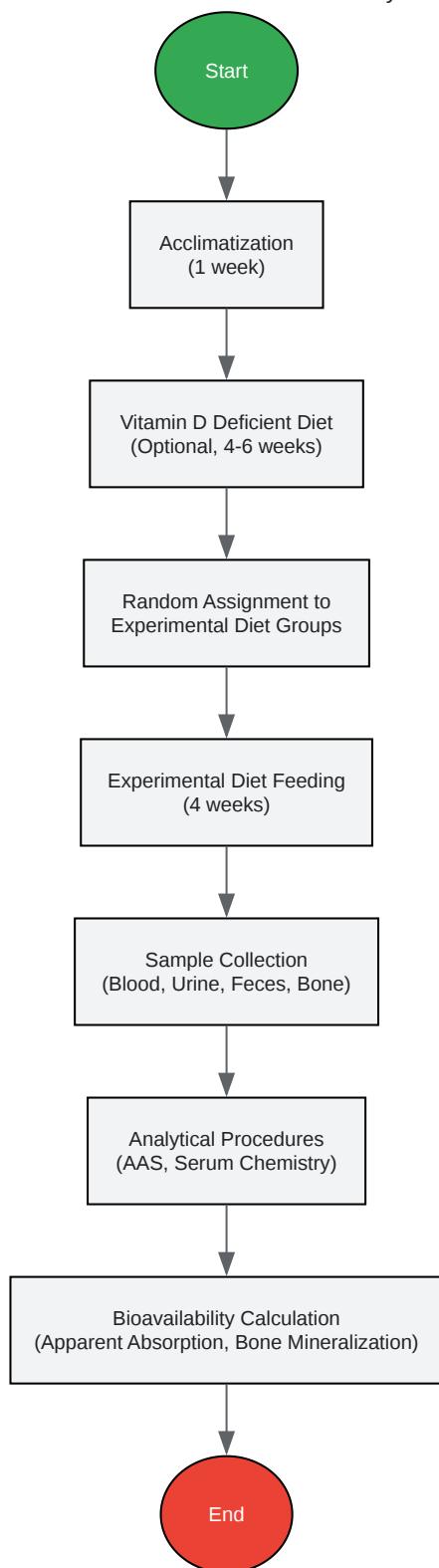
[Click to download full resolution via product page](#)

Fig. 2: Workflow for In Vivo Rat Bioavailability Study

In Vitro Permeability Assay Using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a robust model for the intestinal barrier.[\[1\]](#)

- Cell Culture:
 - Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
 - Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Seeding on Transwell® Inserts:
 - For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell®, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Differentiation:
 - The cells are cultured for 21 days post-seeding to allow for the formation of a confluent, polarized monolayer with functional tight junctions. The culture medium is changed every 2-3 days.
 - Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values should be >250 Ω·cm².
- Permeability Experiment (Apical to Basolateral Transport):
 - Preparation: The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the Transwell® inserts. The monolayers are washed twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).
 - Pre-incubation: The monolayers are pre-incubated with HBSS for 30 minutes at 37°C.

- Dosing: The HBSS in the apical compartment is replaced with a dosing solution of **Calcium L-lactate hydrate** dissolved in HBSS at a known concentration (e.g., 1-10 mM). The basolateral compartment is filled with fresh HBSS.
- Incubation: The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
- Sampling: At the end of the incubation, samples are collected from the basolateral compartment. A sample is also taken from the apical compartment to confirm the initial concentration.

- Calcium Quantification: The calcium concentration in the basolateral samples is quantified using Atomic Absorption Spectrophotometry (AAS) or a colorimetric assay (e.g., o-cresolphthalein complexone method).
- Calculation of Apparent Permeability Coefficient (Papp):
 - The Papp value (in cm/s) is calculated using the formula: $Papp = (dQ/dt) / (A * C_0)$ where:
 - dQ/dt is the rate of calcium transport to the basolateral compartment ($\mu\text{mol/s}$).
 - A is the surface area of the membrane (cm^2).
 - C_0 is the initial concentration of calcium in the apical compartment ($\mu\text{mol/mL}$).

Analytical Method: Calcium Quantification by Atomic Absorption Spectrophotometry (AAS)

AAS is a standard and reliable method for quantifying total calcium in biological matrices.[\[6\]](#)[\[8\]](#)

- Principle: The method relies on the principle that calcium atoms in a ground state absorb light at a specific wavelength (422.7 nm) when they are atomized in a flame. The amount of light absorbed is proportional to the concentration of calcium in the sample.
- Instrumentation: A flame atomic absorption spectrophotometer equipped with a calcium hollow cathode lamp and an air-acetylene or nitrous oxide-acetylene flame.
- Sample Preparation (Serum/Urine):

- To overcome interference from phosphate and proteins, samples must be diluted with a releasing agent.
- A common procedure involves a 1:50 dilution of the serum or urine sample with a solution containing 1% lanthanum chloride (LaCl_3).^{[7][8]}
- For example, mix 100 μL of serum with 4.9 mL of 1% LaCl_3 solution.
- Standard Preparation:
 - A stock standard solution of 1000 mg/L calcium is prepared.
 - A series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) are prepared by diluting the stock standard with the same 1% LaCl_3 solution used for the samples.
- Instrumental Analysis:
 - The instrument is set to the calcium wavelength of 422.7 nm.
 - The spectrophotometer is calibrated by aspirating the blank (1% LaCl_3) and the series of working standards.
 - The diluted samples are then aspirated, and their absorbance is measured.
- Calculation: The calcium concentration in the original sample is calculated from the standard curve, accounting for the dilution factor.

Conclusion

Calcium L-lactate hydrate stands out as a highly bioavailable source of calcium, a characteristic attributable to its excellent aqueous solubility. Quantitative data from both animal and human studies demonstrate its efficient absorption, which is comparable or superior to other common calcium salts, particularly in terms of absorption speed. The established mechanisms of intestinal calcium transport, involving both transcellular and paracellular pathways, are well-suited to handle the readily available calcium ions provided by this salt. The detailed *in vivo*, *in vitro*, and analytical protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess and compare the bioavailability of **calcium L-lactate hydrate** and other calcium-containing formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Calcium lactate - Wikipedia [en.wikipedia.org]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of calcium and magnesium in serum and urine by atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. enamine.net [enamine.net]
- 10. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Bioavailability of Calcium L-Lactate Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1469535#bioavailability-of-calcium-l-lactate-hydrate-as-a-calcium-source>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com